molecular formula C14H12ClNO2 B3037869 3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one CAS No. 649699-16-1

3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one

Cat. No.: B3037869
CAS No.: 649699-16-1
M. Wt: 261.7 g/mol
InChI Key: ZZARPQOVHAJVCF-VMPITWQZSA-N
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Description

3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 4-chlorophenyl group and a 2,4-dimethyloxazole heterocycle. The 4-chlorophenyl moiety enhances electron-withdrawing properties, while the oxazole ring introduces steric and electronic complexity due to its nitrogen and oxygen atoms and methyl substituents.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-14(18-10(2)16-9)13(17)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARPQOVHAJVCF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction where the chlorophenyl group is introduced to the oxazole ring.

    Formation of the Prop-2-en-1-one Moiety: This can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the prop-2-en-1-one moiety.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.

    Substitution: Nucleophiles like amines or thiols could be used under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Compounds with similar structures are often studied for their antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent.

Industry

    Material Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Chalcones with analogous frameworks but differing substituents have been extensively studied. Key comparisons include:

Compound Name Substituents/Rings Key Findings (DFT/Experimental) References
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-hydroxyphenyl instead of oxazole Lower HOMO-LUMO gap (4.2 eV) due to electron-donating -OH group; higher hyperpolarizability (β = 1.2 × 10⁻³⁰ esu) .
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-fluorophenyl and phenyl Dihedral angle between aromatic rings: 7.14°–56.26°; fluorophenyl enhances thermal stability .
4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one Oxazolone core with chlorophenyl Oxazolone ring increases planarity; strong intramolecular charge transfer (ICT) observed .
Target Compound 2,4-dimethyloxazole and 4-chlorophenyl Predicted higher steric hindrance from methyl groups; moderate HOMO-LUMO gap (~4.5 eV, estimated) .

Notes:

  • Methyl groups on the oxazole may hinder intermolecular interactions, affecting crystallographic packing compared to unsubstituted heterocycles .

Spectroscopic and Reactivity Trends

  • IR/Raman Spectra: The target compound’s carbonyl stretch (C=O) is expected near 1680 cm⁻¹, similar to other chlorophenyl chalcones, but oxazole ring vibrations (e.g., C=N at 1550 cm⁻¹) distinguish it from non-heterocyclic analogs .
  • NMR Shifts : The 4-chlorophenyl proton signals (~7.3–7.8 ppm) align with related compounds, but oxazole methyl groups may appear as singlets near δ 2.5 ppm in ¹H NMR .
  • Chemical Reactivity: The enone system is susceptible to nucleophilic attack, but the electron-deficient oxazole may stabilize the α,β-unsaturated ketone, reducing reactivity compared to hydroxyphenyl derivatives .

Biological Activity

3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a chlorophenyl group and an oxazole ring, which are often associated with various pharmacological effects.

  • Molecular Formula : C14H12ClNO2
  • Molecular Weight : 261.7 g/mol
  • CAS Number : 649699-16-1

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Chlorophenyl Group : Often achieved through Friedel-Crafts acylation.
  • Formation of the Prop-2-en-1-one Moiety : Accomplished via aldol condensation or similar reactions.

Antifungal and Antitubercular Activity

Research has indicated that derivatives similar to this compound exhibit promising antifungal and antitubercular properties. For instance, studies have shown that compounds with a pyrazole scaffold demonstrate significant antifungal activity against various pathogenic fungi and efficacy against Mycobacterium tuberculosis H37Rv .

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. Similar compounds have been evaluated for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these bacteria .

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that compounds with similar structures may possess cytotoxic effects on cancer cell lines. For example, certain derivatives have shown selective activity against human tumor cells, indicating potential as antitumor agents . The structure–activity relationship (SAR) studies reveal correlations between specific structural features and biological activity.

Study on Antifungal Activity

A study synthesized several derivatives based on the oxazole structure and tested them for antifungal activity. Compounds exhibited varying degrees of effectiveness against four pathogenic strains of fungi, suggesting that modifications in the chemical structure could enhance activity .

Study on Antibacterial Properties

Another investigation focused on the antibacterial effects of oxazole derivatives, revealing significant activity against multiple bacterial strains. The study emphasized the importance of structural variations in enhancing antibacterial efficacy .

Data Table: Biological Activity Overview

Activity Type Tested Strains/Cells Activity Level Reference
AntifungalPathogenic fungiSignificant
AntitubercularM. tuberculosis H37RvSignificant
AntibacterialS. aureus, E. coliMIC 0.0039 - 0.025 mg/mL
CytotoxicHuman tumor cellsSelective

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis typically employs Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 2,4-dimethyl-5-acetyloxazole. Key optimization steps include:

  • Temperature control (0–5°C) to minimize side reactions.
  • Use of anhydrous conditions with catalytic NaOH or KOH to enhance reaction efficiency.
  • Purification via column chromatography (hexane:EtOAc = 4:1) to isolate the product with ≥95% purity.
  • Monitoring reaction progression via TLC and quantifying purity using HPLC with a C18 column .
    Yield Improvement: Adjust stoichiometry (1.2:1 molar ratio of ketone to aldehyde) and extend reaction time to 24 hours under nitrogen, achieving ~81% yield as observed in analogous syntheses .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1647 cm⁻¹, C=C stretch at ~1592 cm⁻¹, and C–Cl at ~797 cm⁻¹) .
  • ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ to resolve signals:
    • α,β-unsaturated ketone protons (δ 7.3–7.8 ppm, J = 15–16 Hz for trans-configuration).
    • Chlorophenyl aromatic protons (δ 7.4–7.6 ppm, doublet, J = 8.4 Hz) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: What crystallographic methodologies resolve structural ambiguities caused by substituents?

Methodological Answer:

  • Single-Crystal XRD : Use SHELXL-2018 for refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å), 295 K data collection.
    • Address disorder in the oxazole ring via PART and ISOR commands .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, C–H···Cl) contributing to lattice stability.
  • Graph-Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) .

Advanced: How do substituents influence hydrogen bonding and crystal packing?

Methodological Answer:

  • The chlorophenyl group participates in C–H···Cl interactions (2.8–3.2 Å), while the oxazolyl methyl groups engage in C–H···π contacts.
  • Dihedral Angle Analysis : The angle between the oxazole and chlorophenyl planes (e.g., 7.14°–56.26° in analogs) dictates packing efficiency. Use Mercury 4.0 to visualize voids and lattice energy .

Advanced: What computational methods predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311++G(d,p)) :
    • Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap) to assess charge transfer.
    • Simulate electrostatic potential (ESP) maps to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Study solvation effects in polar aprotic solvents (e.g., DMSO) to model reactivity in biological systems .

Basic: What in vitro assays evaluate biological activity (e.g., antimicrobial)?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth microdilution (MIC/MBC) against S. aureus and E. coli (CLSI guidelines).
    • Use positive controls (e.g., ciprofloxacin) and DMSO as a solvent control (≤1% v/v) .
  • Anti-Inflammatory Screening :
    • COX-2 inhibition assay (ELISA) with IC₅₀ determination.
    • Molecular docking (AutoDock Vina) to assess binding to COX-2 active sites (PDB ID: 5KIR) .

Advanced: How does E/Z isomerism affect chemical behavior and bioactivity?

Methodological Answer:

  • Isomer Separation : Use preparative HPLC (C18 column, MeOH:H₂O = 70:30) to isolate E and Z isomers.
  • Bioactivity Comparison : Test isomers in parallel assays. The E-configuration typically shows higher activity due to planar geometry enhancing target binding .

Basic: What thermal analysis techniques assess stability?

Methodological Answer:

  • TGA/DSC : Heat at 10°C/min under N₂ to determine decomposition onset (~200–250°C).
  • Hot-Stage Microscopy : Observe phase transitions (melting point ~150–160°C) and crystallinity changes .

Advanced: How can researchers resolve contradictions in reported crystallographic data?

Methodological Answer:

  • Cross-validate with CCDC deposition data (e.g., CCDC 1988019 for analogs) and re-refine using SHELXL.
  • Compare experimental bond lengths/angles with DFT-optimized geometries (mean deviation < 0.01 Å) .

Advanced: What strategies improve solubility for biological testing?

Methodological Answer:

  • Co-Solvency : Use DMSO:PBS (1:4) mixtures.
  • Nanoformulation : Prepare liposomal suspensions (lecithin:cholesterol = 7:3) via thin-film hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one

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